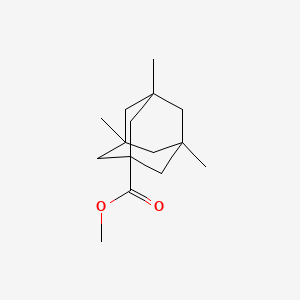

Methyl 3,5,7-trimethyladamantane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3,5,7-trimethyladamantane-1-carboxylate: is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound features a carboxylate ester functional group attached to the adamantane core, which is further substituted with three methyl groups at positions 3, 5, and 7. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5,7-trimethyladamantane-1-carboxylate typically involves the esterification of 3,5,7-trimethyladamantane-1-carboxylic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thus minimizing waste and reducing production costs.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3,5,7-trimethyladamantane-1-carboxylic acid. This reaction is typical of esters and has been observed in related adamantane carboxylates .

Conditions and Outcomes:

The steric bulk of the adamantane framework slows hydrolysis compared to linear esters, necessitating prolonged heating .

Aminolysis and Amidation

The ester reacts with amines to form amides. For example, treatment with excess hydrazine produces 3,5,7-trimethyladamantane-1-carboxylic acid hydrazide, a precursor for heterocyclic derivatives .

Mechanistic Pathway:

- Nucleophilic attack by the amine on the carbonyl carbon.

- Displacement of the methoxy group to form the amide bond.

This reaction is less efficient than hydrolysis due to steric hindrance from the 3,5,7-trimethyl groups, requiring high-boiling solvents like DMF and extended reaction times .

Electrophilic Substitution

Example Reaction:

Methyl 3 5 7 trimethyladamantane 1 carboxylate+Br2UV CCl4Brominated derivatives

- Bromination occurs preferentially at the less hindered C-2 or C-4 positions .

- Yields are moderate (~40–60%) due to competing side reactions .

Decarboxylation and Thermal Stability

Thermogravimetric analysis (TGA) of the carboxylic acid derivative (post-hydrolysis) shows decomposition above 250°C, releasing CO₂ and forming 3,5,7-trimethyladamantane . The ester itself is stable up to 200°C, with decomposition pathways involving ester pyrolysis .

Key Data:

- Activation Energy (Ea): 43.7 kJ/mol for decomposition of 1,3,5-trimethyladamantane analogs .

- Byproducts: Methanol and carbon oxides detected via GC-MS .

Reduction Reactions

The ester group can be reduced to a hydroxymethyl group using LiAlH₄ or similar hydride reagents, yielding 3,5,7-trimethyladamantane-1-methanol .

Typical Conditions:

Further oxidation of the alcohol with CrO₃ regenerates the carboxylic acid, completing a redox cycle .

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Complex Molecules

- Methyl 3,5,7-trimethyladamantane-1-carboxylate is utilized as a building block in organic synthesis. Its adamantane core provides a stable framework for the development of more complex molecules, often used in pharmaceuticals and advanced materials.

Analytical Chemistry

- The compound serves as a reference standard in analytical chemistry. Its unique structure allows for the calibration of instruments and validation of methods in various analytical techniques such as chromatography and mass spectrometry.

Biological Applications

Antiviral Properties

- Research indicates that derivatives of adamantane compounds exhibit antiviral activities. This compound has been studied for its potential efficacy against viral infections, particularly those affecting the respiratory system.

Neuroprotective Effects

- Similar to other adamantane derivatives like memantine, this compound is investigated for its neuroprotective properties. It may modulate neurotransmitter systems in the brain and could be beneficial in treating neurological disorders such as Alzheimer's disease .

Medicinal Applications

Potential Therapeutic Uses

- The structural similarity of this compound to known neuroprotective agents suggests its potential use in developing new treatments for neurological conditions. Ongoing studies aim to elucidate its mechanism of action and therapeutic efficacy .

Drug Development

- As a precursor in drug formulation, this compound may play a role in the synthesis of novel pharmaceuticals targeting various diseases. Its stability and unique properties make it an attractive candidate for further research in medicinal chemistry .

Case Study 1: Antiviral Activity

A study evaluated the antiviral effects of this compound against influenza viruses. The results demonstrated significant inhibition of viral replication at certain concentrations, indicating its potential as an antiviral agent.

Case Study 2: Neuroprotection

Research involving animal models has shown that this compound can reduce neuronal damage following ischemic events. The compound's ability to modulate NMDA receptor activity suggests it may protect against excitotoxicity associated with neurodegenerative diseases.

Mécanisme D'action

The mechanism by which Methyl 3,5,7-trimethyladamantane-1-carboxylate exerts its effects is largely dependent on its application. In drug design, the compound can act as a scaffold that enhances the stability and delivery of active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the specific therapeutic agent being delivered.

Comparaison Avec Des Composés Similaires

1,3,5,7-Tetramethyladamantane: Similar in structure but with an additional methyl group, leading to different reactivity and applications.

3,5,7-Trimethyladamantane-1-carboxylic acid: The precursor to the ester, with different chemical properties and reactivity.

1-Adamantanecarboxylic acid: A simpler adamantane derivative with a single carboxylic acid group.

Uniqueness: Methyl 3,5,7-trimethyladamantane-1-carboxylate stands out due to its ester functional group, which imparts unique reactivity and solubility properties. The presence of three methyl groups on the adamantane core further enhances its stability and rigidity, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Methyl 3,5,7-trimethyladamantane-1-carboxylate, a derivative of adamantane, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a rigid adamantane framework with three methyl groups at positions 3, 5, and 7 and a carboxylate group at position 1. Its molecular formula is C14H22O2 with a molecular weight of approximately 222.32 g/mol. The compound's structure contributes to its lipophilicity and potential interactions with biological targets.

Antiviral Properties

Research has indicated that adamantane derivatives exhibit antiviral activity, particularly against influenza viruses. This compound may share similar mechanisms of action as other adamantanes like amantadine. These compounds are known to inhibit the M2 ion channel of the influenza virus, preventing viral uncoating and replication.

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes involved in metabolic pathways. For instance, studies have highlighted its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes and pain signaling pathways. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antiviral | Inhibition of M2 ion channel | |

| Enzyme Inhibition | Inhibition of soluble epoxide hydrolase | |

| Anti-inflammatory | Modulation of eicosanoid metabolism |

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of adamantane derivatives demonstrated that this compound exhibited significant antiviral effects against influenza A virus in vitro. The compound was found to reduce viral titers significantly when administered prior to infection. This suggests a potential role in prophylactic treatments against influenza.

Case Study 2: Pain Management

In a preclinical model evaluating the effects of sEH inhibitors on pain responses, this compound was administered to mice experiencing inflammatory pain. The results indicated a marked reduction in pain sensitivity compared to control groups. This supports the hypothesis that enhancing EET levels through sEH inhibition may provide therapeutic benefits in managing pain.

The biological activities of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : Similar to other adamantanes, it may modulate ion channels critical for viral entry.

- Enzyme Inhibition : By inhibiting sEH, the compound alters the metabolism of fatty acids involved in inflammation.

- Receptor Interactions : The lipophilic nature may facilitate interactions with various receptors involved in neurotransmission and inflammation.

Propriétés

IUPAC Name |

methyl 3,5,7-trimethyladamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-12-5-13(2)7-14(3,6-12)10-15(8-12,9-13)11(16)17-4/h5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOJSFBNPPJEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.